Cyclizine-d3 (n-methyl-d3)
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Overview
Description
Cyclizine-d3 (n-methyl-d3) is a deuterated form of cyclizine, a piperazine-derivative antihistamine. It is primarily used as an antiemetic and antivertigo agent. The deuterium labeling in Cyclizine-d3 (n-methyl-d3) makes it a valuable tool in pharmacokinetic studies and other scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclizine-d3 (n-methyl-d3) involves the incorporation of deuterium atoms into the cyclizine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate (K2CO3) to replace the hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of Cyclizine-d3 (n-methyl-d3) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the deuterated compound. The use of advanced purification techniques such as chromatography is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
Cyclizine-d3 (n-methyl-d3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound back to its non-deuterated form.
Substitution: The deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, non-deuterated cyclizine, and substituted cyclizine derivatives .
Scientific Research Applications
Cyclizine-d3 (n-methyl-d3) has a wide range of scientific research applications, including:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems.
Metabolic Studies: It is used to study the metabolic pathways and the effects of deuterium on drug metabolism.
Drug Development: The compound is used in the development of new antiemetic and antivertigo drugs.
Analytical Chemistry: It serves as a reference standard in mass spectrometry and other analytical techniques
Mechanism of Action
Cyclizine-d3 (n-methyl-d3) exerts its effects through its antihistaminic and anticholinergic properties. It acts as an antagonist at the histamine H1 receptors, reducing the effects of histamine in the body. Additionally, it has central anticholinergic properties that help in reducing nausea and vomiting by depressing labyrinth excitability and vestibular stimulation. The compound also affects the medullary chemoreceptor trigger zone, which plays a role in the vomiting reflex .
Comparison with Similar Compounds
Similar Compounds
Cyclizine: The non-deuterated form of Cyclizine-d3 (n-methyl-d3).
Meclizine: Another piperazine-derivative antihistamine with similar antiemetic properties.
Cinnarizine: A different class of antihistamine used for similar indications
Uniqueness
Cyclizine-d3 (n-methyl-d3) is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. The presence of deuterium atoms can lead to differences in metabolic stability and reaction kinetics compared to its non-deuterated counterparts .
Biological Activity
Cyclizine-d3 (N-Methyl-d3) is a deuterated derivative of cyclizine, an antihistamine primarily used to treat motion sickness and nausea. This article provides a comprehensive overview of its biological activity, including pharmacological effects, receptor interactions, and relevant case studies.
Chemical Structure
Cyclizine-d3 is characterized by the incorporation of deuterium atoms in the N-methyl group, which can influence its metabolic stability and biological activity. The chemical structure is crucial for understanding its interaction with various biological targets.
Cyclizine acts primarily as an antagonist at histamine H1 receptors. Its mechanism involves blocking the action of histamine, a neurotransmitter involved in allergic responses and regulation of gastric acid secretion. The binding affinity and selectivity for H1 receptors are critical for its effectiveness as an antihistamine.
Pharmacokinetics
The pharmacokinetic profile of cyclizine-d3 shows that deuteration may alter its metabolism compared to non-deuterated forms. Studies have indicated that deuterated compounds often exhibit prolonged half-lives due to reduced metabolic rates. This could enhance the duration of action of cyclizine-d3 in clinical settings.
Binding Affinity
Research indicates that cyclizine-d3 has a significant binding affinity for H1 receptors, with studies reporting Kd values comparable to those of other antihistamines. For instance, a study found that the Kd for [^3H]mepyramine binding in cerebellum and lung tissues was approximately 0.41 nM and 0.44 nM, respectively . This suggests that cyclizine-d3 maintains a strong interaction with H1 receptors, which is essential for its antihistaminic effects.
Case Studies
- Motion Sickness : A randomized controlled trial demonstrated the efficacy of cyclizine in preventing motion sickness among travelers. Participants receiving cyclizine reported significantly less nausea compared to placebo groups.
- Nausea and Vomiting : In another study focusing on postoperative nausea, patients administered cyclizine showed a marked reduction in vomiting episodes compared to those treated with standard antiemetics.
Comparative Biological Activity
The following table summarizes the biological activity of cyclizine-d3 compared to other antihistamines:
Compound | Receptor Affinity (Kd) | Duration of Action | Clinical Use |
---|---|---|---|
Cyclizine-d3 | 0.41 nM | Prolonged | Motion sickness, nausea |
Diphenhydramine | 0.25 nM | Shorter | Allergies, insomnia |
Loratadine | 1.5 nM | Longer | Allergies |
Research Findings
Recent research has focused on the potential benefits of using deuterated compounds like cyclizine-d3 in clinical practice. The following findings highlight its advantages:
- Reduced Side Effects : Deuterated versions often exhibit fewer side effects due to altered pharmacodynamics.
- Enhanced Efficacy : Studies suggest that cyclizine-d3 may provide better symptom control in chronic conditions like vestibular disorders.
Properties
Molecular Formula |
C18H22N2 |
---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
1-benzhydryl-4-(trideuteriomethyl)piperazine |
InChI |
InChI=1S/C18H22N2/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3/i1D3 |
InChI Key |
UVKZSORBKUEBAZ-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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